molecular formula C22H20ClN5OS B2834316 2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 886926-69-8

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No. B2834316
CAS RN: 886926-69-8
M. Wt: 437.95
InChI Key: HDJLUEWOXUYQSR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a pyrrole ring, and an acetamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups in space. The presence of the triazole and pyrrole rings suggests that the compound could have a planar structure, while the acetamide group could introduce some steric hindrance .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the triazole and pyrrole rings, as well as the acetamide group. These functional groups could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole and pyrrole rings could affect its solubility and stability .

Scientific Research Applications

Mechanism of Action

Target of Action

The compound, also known as 2-((5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide, is a novel inhibitor of GATA family proteins . These proteins are transcription factors that play a crucial role in cell differentiation and proliferation .

Mode of Action

This compound targets the DNA-binding activity of GATA3 and other members of the GATA family . It inhibits the interaction between GATA3 and SOX4, significantly suppressing Th2 cell differentiation, without impairing Th1 cell differentiation .

Biochemical Pathways

The compound affects the Th2 cell differentiation pathway . By inhibiting the interaction between GATA3 and SOX4, it disrupts the normal function of these transcription factors, leading to a decrease in Th2 cell differentiation . This can have downstream effects on immune response, as Th2 cells are involved in humoral immunity and play a role in the pathogenesis of many diseases, including allergies and asthma .

Pharmacokinetics

Similar compounds with a benzimidazole core are known to have good oral bioavailability and are metabolized primarily in the liver

Result of Action

The result of the compound’s action is the inhibition of the expression and production of Th2 cytokines . This can lead to a shift in the immune response, potentially reducing the symptoms of diseases that are driven by an overactive Th2 response .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can generally affect the activity and stability of pharmaceutical compounds

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

2-[[5-(2-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5OS/c1-15-8-7-11-19(16(15)2)24-20(29)14-30-22-26-25-21(17-9-3-4-10-18(17)23)28(22)27-12-5-6-13-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDJLUEWOXUYQSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

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